2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-{5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic molecule featuring a thiazolidine ring, a phenyl group, and various functional groups including hydroxyl, iodine, and methoxy groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C20H17IN2O5S |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17IN2O5S/c1-11-3-5-13(6-4-11)22-17(24)10-23-19(26)16(29-20(23)27)9-12-7-14(21)18(25)15(8-12)28-2/h3-9,25H,10H2,1-2H3,(H,22,24)/b16-9+ |
InChI Key |
BGWOOZOIMHVVQU-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)I)O)OC)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)O)OC)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde and 2,4-thiazolidinedione.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 4-hydroxy-3-iodo-5-methoxybenzaldehyde and the active methylene group of 2,4-thiazolidinedione under basic conditions to form the intermediate.
Amidation: The intermediate is then subjected to amidation with 4-methylphenylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).
Nucleophiles: Sodium azide (NaN_3), thiols (R-SH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Antimicrobial Activity: Investigated for its ability to inhibit microbial growth.
Medicine
Drug Development: Explored for its potential as a lead compound in drug discovery.
Cancer Research: Studied for its cytotoxic effects on cancer cells.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the target:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Interaction: Binds to DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Conclusion
The compound 2-{5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a versatile molecule with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable compound for further study and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
